Home > Products > Screening Compounds P113113 > ADB-4-Carboxy-BUTINACA
ADB-4-Carboxy-BUTINACA -

ADB-4-Carboxy-BUTINACA

Catalog Number: EVT-10952234
CAS Number:
Molecular Formula: C18H24N4O4
Molecular Weight: 360.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of ADB-BUTINACA involves several steps starting from methyl indazole-3-carboxylate. The process typically requires a chemical laboratory equipped with appropriate synthetic tools and qualified personnel. The synthesis can be summarized as follows:

  1. Starting Material: Methyl indazole-3-carboxylate.
  2. Reagents: Various reagents are used for the formation of the amide bond and the introduction of the butyl group.
  3. Steps: The synthesis generally involves three main steps:
    • Formation of the indazole core.
    • Introduction of the butyl group.
    • Finalization through carboxamide formation.

Specific details about the reaction conditions (temperature, time, etc.) are often proprietary or vary based on the laboratory protocols .

Molecular Structure Analysis

ADB-BUTINACA has a molecular formula of C18H26N4O2 and a molecular weight of 330.43 g/mol. The compound features an asymmetric carbon atom leading to (R)- and (S)-enantiomers, with the S-enantiomer being pharmacologically active .

Structural Data

  • IUPAC Name: N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-butyl-1H-indazole-3-carboxamide
  • Molecular Formula: C18H26N4O2
  • Melting Point: 148.2–148.4 °C
  • Solubility: Soluble in dimethylformamide (20 mg/mL), dimethyl sulfoxide (10 mg/mL), and ethanol (20 mg/mL) .
Chemical Reactions Analysis

ADB-BUTINACA undergoes various chemical reactions primarily during its metabolism in biological systems. The compound is extensively metabolized by cytochrome P450 enzymes (CYP2C19, CYP3A4, CYP3A5) through pathways such as mono-hydroxylation and dihydrodiol formation. The major metabolites include hydroxylated products and carboxylic acid derivatives .

Key Reactions

  • Phase I Metabolism: Involves hydroxylation leading to various hydroxylated metabolites.
  • Phase II Metabolism: Includes glucuronidation and other conjugation reactions to facilitate excretion.
Mechanism of Action

ADB-BUTINACA acts primarily as a potent agonist at cannabinoid receptors CB1 and CB2. Its binding affinity for CB1 is approximately 0.29 nM, while for CB2 it is about 0.91 nM .

Process

  • Binding: Upon administration, ADB-BUTINACA binds to CB1 receptors predominantly located in the brain, leading to psychoactive effects similar to those of natural cannabinoids like tetrahydrocannabinol.
  • Signal Transduction: Activation of these receptors triggers various intracellular signaling pathways that contribute to its psychoactive properties.
Physical and Chemical Properties Analysis

The physical and chemical properties of ADB-BUTINACA are critical for understanding its behavior in biological systems:

Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed for characterization and identification.

Applications
  • Forensic Toxicology: Used in research to identify metabolites in biological samples for drug testing.
  • Pharmacological Research: Investigated for its binding affinities and mechanisms similar to natural cannabinoids to understand potential therapeutic effects or risks associated with synthetic cannabinoids .
Introduction to Synthetic Cannabinoid Receptor Agonists (SCRAs) and Novel Psychoactive Substances (New Psychoactive Substances)

Emergence of Synthetic Cannabinoid Receptor Agonists in Global Illicit Drug Markets

Synthetic cannabinoid receptor agonists represent the largest category of new psychoactive substances monitored globally, with over 251 distinct compounds identified by 2017 [5]. Initially developed for biomedical research on the endocannabinoid system, these compounds transitioned into illicit markets as "legal highs" due to their structural dissimilarity to controlled phytocannabinoids like Δ9-tetrahydrocannabinol [1] [3]. Their proliferation accelerated in the mid-2000s through online retail platforms and physical "head shops," capitalizing on legal loopholes that permitted distribution under misleading labels such as "herbal incense" [5]. Unlike partial agonists like Δ9-tetrahydrocannabinol, synthetic cannabinoid receptor agonists function as full agonists at cannabinoid type 1 and type 2 receptors, exhibiting significantly higher potency and efficacy that correlates with severe toxicological outcomes [1]. The European Monitoring Centre for Drugs and Drug Addiction documented a continuous influx of new synthetic cannabinoid receptor agonists, constituting 34% of all new psychoactive substances reported worldwide, reflecting their commercial dominance in the designer drug landscape [3].

Role of Structural Evolution in Circumventing Legislative Controls

Structural modification of synthetic cannabinoid receptor agonists serves as the primary mechanism for evading drug legislation. Early regulatory frameworks employed reactive scheduling, banning specific compounds only after their identification in seized materials. This approach proved ineffective as clandestine laboratories rapidly introduced structural analogs—typically via minor modifications to pendant alkyl chains, core indole/indazole groups, or carboxamide linkers—yielding pharmacologically active variants absent from controlled substance lists [1] [5]. The pivotal 2015 Australian Commonwealth Government importation ban (section 320.2) exemplified initial "blanket ban" legislation, prohibiting any substance with "psychoactive effect" irrespective of chemical structure [5]. However, jurisdictional inconsistencies emerged as Australian states variably adopted blanket controls, creating distribution loopholes. Analysis of ambulance attendance data in Victoria revealed counterintuitive outcomes: scheduling of specific synthetic cannabinoid receptor agonists in October 2016 correlated with a 67% increase in acute harms, attributed to the introduction of more potent replacement compounds [5]. This demonstrates how structural evolution directly undermines reactive legislative strategies.

Table 1: Impact of Legislative Approaches on Synthetic Cannabinoid Receptor Agonist Harms

Legislative TypeImplementation TimeframeKey JurisdictionsObserved Outcome
Reactive SchedulingPre-2015Victoria, New South Wales (Australia)Transient market reduction; rapid replacement with new analogs
Blanket Bans2015 onwardsIreland, Poland, UK, VictoriaShort-term attendance reduction; long-term market adaptation
Importation ControlsMarch 2015Australian CommonwealthLimited efficacy without state-level possession/supply laws

ADB-4-Carboxy-BUTINACA: Classification Within the Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonist Family

ADB-4-Carboxy-BUTINACA (Chemical name: 4-[3-[[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]indazol-1-yl]butanoic acid; CAS 1633766-73-0) belongs to the third-generation indazole-3-carboxamide synthetic cannabinoid receptor agonists [3] [7]. Its core structure features:

  • A 1-pentyl-1H-indazole-3-carbonyl moiety serving as the cannabinoid receptor pharmacophore
  • An ADB (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl) carboxamide linker group
  • A terminal carboxylic acid modification on the butyl tail (4-carboxy substitution)

This compound exemplifies strategic molecular diversification targeting analytical detection limitations. The carboxyl group substantially alters physicochemical properties compared to non-polar predecessors like ADB-BUTINACA: increased aqueous solubility, shifted chromatographic retention, and distinct mass spectral fragmentation patterns [3]. Crucially, the carboxylic acid functionality impedes detection by standard immunoassay screening protocols calibrated for classical synthetic cannabinoid receptor agonists [7]. Structural identification relies on advanced analytical techniques including liquid chromatography–high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, which confirmed its presence in seized materials from clandestine laboratories [3]. Its emergence follows the synthetic trajectory observed in analogous compounds (e.g., AB-FUBICA, ADB-FUBICA), where modular assembly of indazole cores with modified amino acid linkers enables rapid generation of structurally novel, uncontrolled variants [3].

Table 2: Structural Characteristics of ADB-4-Carboxy-BUTINACA

Structural ComponentChemical FeatureFunctional Significance
Core Heterocycle1H-IndazoleEnhances metabolic stability vs. indole analogs
Linker GroupN-(1-amino-3,3-dimethyl-1-oxobutan-2-yl) (ADB)Optimizes CB1 receptor binding affinity
Terminal Modification4-Carboxybutanoic acidAlters polarity to circumvent analytical detection
Molecular FormulaC₁₈H₂₄N₄O₄Confirmed via high-resolution mass spectrometry [3]

Properties

Product Name

ADB-4-Carboxy-BUTINACA

IUPAC Name

4-[3-[[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]indazol-1-yl]butanoic acid

Molecular Formula

C18H24N4O4

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C18H24N4O4/c1-18(2,3)15(16(19)25)20-17(26)14-11-7-4-5-8-12(11)22(21-14)10-6-9-13(23)24/h4-5,7-8,15H,6,9-10H2,1-3H3,(H2,19,25)(H,20,26)(H,23,24)/t15-/m1/s1

InChI Key

IXWOIEDYLLODPX-OAHLLOKOSA-N

Canonical SMILES

CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCC(=O)O

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.